molecular formula C21H11NO5S B1672734 Fluorescein isothiocyanate isomer I CAS No. 3326-32-7

Fluorescein isothiocyanate isomer I

Cat. No.: B1672734
CAS No.: 3326-32-7
M. Wt: 389.4 g/mol
InChI Key: MHMNJMPURVTYEJ-UHFFFAOYSA-N
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Description

Fluorescein isothiocyanate is a derivative of fluorescein, a synthetic organic compound. It is widely used in various scientific applications due to its fluorescent properties. Fluorescein isothiocyanate is known for its ability to bind to proteins and other biomolecules, making it a valuable tool in biological research and diagnostics .

Mechanism of Action

Target of Action

Fluorescein 5-isothiocyanate (FITC) is a derivative of fluorescein that is widely used in various applications, including flow cytometry . FITC is reactive towards nucleophiles, including amine and sulfhydryl groups on proteins . This makes it a versatile tool for labeling a wide range of biomolecules, such as antigens, lectins, various proteins, peptides, nucleic acids, oligo- and polysaccharides .

Mode of Action

FITC operates by binding to its targets through the isothiocyanate reactive group (−N=C=S), which replaces a hydrogen atom on the bottom ring of the fluorescein structure . This allows FITC to form conjugates with proteins, lipids, and other molecules, enabling their detection in a variety of fluorescence-based applications .

Biochemical Pathways

Instead, it serves as a marker substance for the visualization and detection of tissue-bound biomolecules . By binding to these molecules, FITC allows researchers to track their location and movement, providing valuable insights into the biochemical processes in which they are involved.

Pharmacokinetics

It is known that fitc-labeled compounds can be detected in low quantities due to the number of fitc molecules bound with them .

Result of Action

The primary result of FITC’s action is the creation of a fluorescent label that can be detected using various imaging techniques. This allows for the visualization and tracking of the labeled biomolecules, aiding in the study of their roles and behaviors in biological systems .

Action Environment

The efficacy and stability of FITC can be influenced by various environmental factors. For example, FITC is prone to photobleaching, which can limit its usefulness in long-term imaging studies . Additionally, the stability of FITC isomers depends on the polarity of different solvents . Despite these challenges, derivatives of fluorescein such as Alexa 488 and DyLight 488 have been developed to offer greater photostability, higher fluorescence intensity, or different attachment groups, enhancing the versatility of FITC in various chemical and biological applications .

Biochemical Analysis

Biochemical Properties

Fluorescein 5-isothiocyanate plays a crucial role in biochemical reactions due to its ability to form covalent bonds with amino, sulfhydryl, imidazole, tyrosyl, and carbonyl groups on proteins. This interaction allows Fluorescein 5-isothiocyanate to label proteins, including antibodies and lectins, making it an essential tool for protein tracking and identification . The isothiocyanate group of Fluorescein 5-isothiocyanate reacts with nucleophiles, such as amine and sulfhydryl groups, facilitating the formation of stable conjugates .

Cellular Effects

Fluorescein 5-isothiocyanate influences various cellular processes by labeling proteins and other biomolecules. This labeling allows researchers to study cell signaling pathways, gene expression, and cellular metabolism. For instance, Fluorescein 5-isothiocyanate can be used to label antibodies that target specific cell surface receptors, enabling the study of receptor-mediated signaling pathways . Additionally, Fluorescein 5-isothiocyanate can be used to track the localization and movement of proteins within cells, providing insights into cellular dynamics and function .

Molecular Mechanism

The mechanism of action of Fluorescein 5-isothiocyanate involves its ability to form covalent bonds with biomolecules. The isothiocyanate group of Fluorescein 5-isothiocyanate reacts with nucleophiles, such as amine and sulfhydryl groups, on proteins and other biomolecules . This reaction results in the formation of stable conjugates, allowing Fluorescein 5-isothiocyanate to label and track these molecules. Additionally, Fluorescein 5-isothiocyanate can influence enzyme activity by binding to active sites or allosteric sites, potentially inhibiting or activating enzyme function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fluorescein 5-isothiocyanate can change over time due to factors such as stability and degradation. Fluorescein 5-isothiocyanate is prone to photobleaching, which can reduce its fluorescence intensity over time . Derivatives of fluorescein, such as Alexa 488 and DyLight 488, have been developed to provide greater photostability and higher fluorescence intensity . Long-term studies have shown that Fluorescein 5-isothiocyanate can have lasting effects on cellular function, particularly in in vitro and in vivo studies where it is used to track protein dynamics and localization .

Dosage Effects in Animal Models

The effects of Fluorescein 5-isothiocyanate can vary with different dosages in animal models. At low doses, Fluorescein 5-isothiocyanate can effectively label proteins and track their localization without causing significant toxicity . At high doses, Fluorescein 5-isothiocyanate can exhibit toxic effects, potentially disrupting cellular function and causing adverse effects . Threshold effects have been observed, where the impact of Fluorescein 5-isothiocyanate on cellular processes becomes more pronounced at higher concentrations .

Metabolic Pathways

Fluorescein 5-isothiocyanate is involved in various metabolic pathways, interacting with enzymes and cofactors. The isothiocyanate group of Fluorescein 5-isothiocyanate reacts with nucleophiles, such as amine and sulfhydryl groups, on enzymes, potentially influencing their activity . This interaction can affect metabolic flux and metabolite levels, providing insights into the metabolic pathways that Fluorescein 5-isothiocyanate is involved in .

Transport and Distribution

Within cells and tissues, Fluorescein 5-isothiocyanate is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of Fluorescein 5-isothiocyanate, affecting its activity and function . For instance, Fluorescein 5-isothiocyanate can be transported into cells via endocytosis, allowing it to label intracellular proteins and track their movement .

Subcellular Localization

The subcellular localization of Fluorescein 5-isothiocyanate is influenced by targeting signals and post-translational modifications. These factors can direct Fluorescein 5-isothiocyanate to specific compartments or organelles within the cell, affecting its activity and function . For example, Fluorescein 5-isothiocyanate can be targeted to the nucleus, mitochondria, or other organelles, allowing researchers to study the localization and dynamics of proteins within these compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

Fluorescein isothiocyanate is synthesized by reacting fluorescein with thiophosgene. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform. The reaction conditions include maintaining a low temperature to prevent decomposition and ensuring an inert atmosphere to avoid unwanted side reactions .

Industrial Production Methods

In industrial settings, fluorescein isothiocyanate is produced using large-scale reactors with precise control over temperature and pressure. The process involves the continuous addition of thiophosgene to a solution of fluorescein, followed by purification steps to isolate the desired product. The final product is often obtained as a mixture of isomers, which can be separated using chromatographic techniques .

Scientific Research Applications

Fluorescein isothiocyanate is extensively used in scientific research due to its fluorescent properties. Some of its applications include:

Properties

IUPAC Name

3',6'-dihydroxy-6-isothiocyanatospiro[2-benzofuran-3,9'-xanthene]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H11NO5S/c23-12-2-5-16-18(8-12)26-19-9-13(24)3-6-17(19)21(16)15-4-1-11(22-10-28)7-14(15)20(25)27-21/h1-9,23-24H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHMNJMPURVTYEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N=C=S)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H11NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

63469-13-6 (hydrochloride)
Record name Fluorescein-5-isothiocyanate
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DSSTOX Substance ID

DTXSID80892440
Record name Fluorescein-5-isothiocyanate
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Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Orange solid; [Merck Index] Orange powder; [Alfa Aesar MSDS]
Record name Fluorescein-5-isothiocyanate
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CAS No.

3326-32-7
Record name Fluorescein 5-isothiocyanate
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Record name Fluorescein-5-isothiocyanate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-5-isothiocyanato-
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Record name Fluorescein-5-isothiocyanate
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Record name 2-(6-hydroxy-3-oxo-(3H)-xanthen-9-yl)-5-isothiocyanatobenzoic acid
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Record name FLUORESCEIN 5-ISOTHIOCYANATE
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Synthesis routes and methods I

Procedure details

A solution of 5.8 mg of FITC in 4 ml of DMF was prepared and serially diluted 1:4 with DMF. To 0.3 ml of each FITC-DMF dilution was added 5 ml of the above 1% microbead suspension. The suspensions were stirred for 1 hour and the equivalent fluorescence of each was determined. The results are given in the following Table:
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
FITC DMF
Quantity
0.3 mL
Type
reactant
Reaction Step Two
[Compound]
Name
microbead suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

5× SSC (0.75M NACl, 0.075M sodium citrate); 30% Formamide (v/v); 3% Triton X-100 (v/v) (Triton X-100 is an alcohol derivative of polyoxyethylene ether, see Aldrich Chemical Co. catalogue for 1990-91); 0.4M Guanidine isothiocyanate; 0.16M sodium phosphate buffer (pH 6); 15× Ficoll/PVP (polysucrose 400,000 mol wt/polyvinyl pyrrolidone); 1 mg/ml Sheared Salmon Sperm DNA; 10 mM EDTA; 25 mM DTT; 5% PEG 4000. In the foregoing, 500× Ficoll/PVP is 5 g of Ficoll type 400 (polysucrose 400,00 mol wt) plus 5 g of PVP (polyvinylpyrrolidone) dissolved in water to a total volume of 100 ml; 15× Ficoll/PVP indicates that 500× Ficoll/PVP has been diluted by a factor of 15/500 with water. Ficoll (Pharmacia) is a nonionic synthetic polymer of sucrose. A stock solution of 0.1 mg/ml FITC in dimethylformamide was prepared. It was added to the HC in a quantity to produce a final concentration of FITC in the HC of 2 μg/ml.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
DNA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
DTT
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
PEG 4000
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
Ficoll PVP
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
Ficoll
Quantity
5 g
Type
reactant
Reaction Step Seven
Name
polysucrose
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
PVP
Quantity
5 g
Type
reactant
Reaction Step Nine
[Compound]
Name
Ficoll PVP
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
Ficoll PVP
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
[Compound]
Name
Ficoll
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Name
sucrose
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Fifteen
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step 16
Quantity
0 (± 1) mol
Type
solvent
Reaction Step 17
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 18
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 19
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 20
Name
polyoxyethylene ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 21
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 22
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 23
[Compound]
Name
Ficoll PVP
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 24

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Fluorescein isothiocyanate isomer I
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